BenchChemオンラインストアへようこそ!

N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide

Physicochemical profiling Bioisosterism ADME prediction

N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide (CAS 1396758-19-2; molecular formula C₁₇H₁₆N₆O₃S; molecular weight 384.41 g/mol) is a synthetic, polyheterocyclic small molecule featuring a 2-aminothiophene-3-carboxamide terminus linked through an oxazole bridge to a pyrimidin-2-yl-piperazine moiety. This scaffold places the compound at the intersection of several pharmacologically active chemotypes: oxazole-containing kinase inhibitors, piperazinyl-pyrimidine CCR4 antagonists, and thiophene-3-carboxamide-based anticancer agents.

Molecular Formula C17H16N6O3S
Molecular Weight 384.41
CAS No. 1396758-19-2
Cat. No. B2845712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide
CAS1396758-19-2
Molecular FormulaC17H16N6O3S
Molecular Weight384.41
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=CSC=C4
InChIInChI=1S/C17H16N6O3S/c24-14(12-2-9-27-11-12)21-17-20-13(10-26-17)15(25)22-5-7-23(8-6-22)16-18-3-1-4-19-16/h1-4,9-11H,5-8H2,(H,20,21,24)
InChIKeySBBUYNJLUMRPMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide (CAS 1396758-19-2): Procurement-Relevant Structural and Pharmacological Baseline


N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide (CAS 1396758-19-2; molecular formula C₁₇H₁₆N₆O₃S; molecular weight 384.41 g/mol) is a synthetic, polyheterocyclic small molecule featuring a 2-aminothiophene-3-carboxamide terminus linked through an oxazole bridge to a pyrimidin-2-yl-piperazine moiety. This scaffold places the compound at the intersection of several pharmacologically active chemotypes: oxazole-containing kinase inhibitors, piperazinyl-pyrimidine CCR4 antagonists, and thiophene-3-carboxamide-based anticancer agents [1][2]. The compound is offered by multiple research-chemical suppliers at a typical purity of 95% . Due to the scarcity of published primary data on this specific entity, its selection over close analogs must be guided by structural differentiation arguments, chemotype-associated target profiles, and the absence of confounding structural features present in comparator compounds.

Why N-(4-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide Cannot Be Casually Replaced by In-Class Analogs


The chemotype space defined by the pyrimidin-2-yl-piperazine–oxazole–(hetero)aryl-carboxamide architecture is pharmacologically multiplexed: patents describe this scaffold as active against spleen tyrosine kinase (SYK), chemokine receptor 4 (CCR4), and phosphatidylinositol 3-kinase (PI3K), with target engagement exquisitely dependent on the terminal heteroaryl-carboxamide substituent [1][2]. In the PI3K inhibitor patent family, thiophene and furan are explicitly treated as alternative but non-equivalent ring systems [3]. The thiophene sulfur atom introduces a larger van der Waals radius, higher polarizability, and distinct hydrogen-bond acceptor character compared to the furan oxygen, which can translate into altered target selectivity, metabolic stability, and physicochemical properties. Generic substitution—e.g., purchasing the furan-2-carboxamide analog solely based on scaffold similarity—therefore carries a high risk of obtaining a compound with a different biological profile, undermining experimental reproducibility and SAR interpretation.

Product-Specific Quantitative Differentiation Evidence for N-(4-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide


Thiophene vs. Furan Terminal Ring: Physicochemical Differentiation with Consequences for ADME and Target Selectivity

The target compound bears a thiophene-3-carboxamide terminus, whereas the closest commercially available analog (CAS 1396710-11-4) carries a furan-2-carboxamide group. Thiophene exhibits an experimental logP of ~1.81, while furan has a logP of ~1.34 (calculated for the parent heterocycles) . This ~0.5 log unit difference in lipophilicity of the terminal ring system translates into a measurable difference in overall compound hydrophobicity, which is expected to affect membrane permeability, plasma protein binding, and metabolic clearance [1]. Furthermore, thiophene's sulfur atom provides a larger polarizable surface and a weaker hydrogen-bond acceptor (C–S–C vs. C–O–C), which can alter the binding mode and selectivity profile within kinase ATP pockets [1].

Physicochemical profiling Bioisosterism ADME prediction

Piperazinyl-Pyrimidine Moiety as a CCR4 Antagonist Pharmacophore: Class-Level Target Engagement Evidence

The pyrimidin-2-yl-piperazine substructure present in the target compound is the core pharmacophore of a series of patented piperazinyl-pyrimidine derivatives claimed as human CCR4 antagonists [1]. The patent (US 9,493,453 B2) discloses a generic formula encompassing this substructure and demonstrates CCR4 antagonism in functional assays for representative examples. Although quantitative IC₅₀ values for the specific compound are not publicly available, the presence of a —C(O)— linker and an N-linked heteroaryl-carboxamide at the oxazole position aligns with the preferred substitution pattern described in the patent [1]. This provides class-level evidence that the compound may engage the CCR4 receptor, a target implicated in allergic dermatitis, asthma, and rheumatoid arthritis [1].

CCR4 antagonism Chemokine receptor Inflammation

Oxazole-Piperazine-Pyrimidine Scaffold as a SYK Kinase Inhibitor Chemotype

The European patent EP 3,144,307 A1 (and its U.S. counterpart US 10,053,455) describes a broad series of substituted oxazole derivatives as selective SYK tyrosine kinase inhibitors, wherein a preferred embodiment features a 4-substituted pyrimidin-2-yl group and a piperazine linker [1]. The target compound's scaffold—oxazole substituted at the 4-position with a pyrimidin-2-yl-piperazine carbonyl and at the 2-position with a thiophene-3-carboxamide—maps onto the generic Markush structure. Patent data indicate that representative compounds in this class achieve SYK IC₅₀ values below 500 nM [2]. While direct IC₅₀ data for the target compound are absent, the structural congruence with the patent's preferred substitution pattern supports the inference of SYK inhibitory potential [1].

SYK inhibition Kinase inhibitor Immuno-oncology

Thiophene-3-Carboxamide as a Privileged Fragment in Anticancer Kinase Inhibitor Design

The thiophene-3-carboxamide moiety is a validated privileged fragment in kinase inhibitor drug discovery. Recent literature demonstrates that thiophene-3-carboxamide derivatives achieve VEGFR-2 inhibition with IC₅₀ values as low as 191.1 nM (compound 14d) and exhibit antiproliferative activity against A549 cells with an IC₅₀ of 2.22 ± 0.19 μM [1]. Additionally, N-substituted piperazine-tethered thiophene-3-carboxamide selenides have been reported as potent antiproliferative agents with EGFR kinase inhibitory activity [2]. The target compound uniquely combines this validated anticancer fragment with the oxazole-pyrimidine-piperazine scaffold, creating a hybrid chemotype not found in any single comparator. The cyclopropanecarboxamide analog (CAS 1351645-06-1), by contrast, replaces the thiophene with a small, non-aromatic cyclopropyl group that lacks the π-stacking and hydrophobic interactions characteristic of the thiophene ring .

Thiophene-3-carboxamide VEGFR-2 EGFR Anticancer

Structural Uniqueness: Non-Overlapping Substitution Pattern Among Commercially Available Analogs

Among the commercially available compounds sharing the N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl) core, the target compound is the only one bearing a thiophene-3-carboxamide substituent at the 2-position of the oxazole ring. The furan-2-carboxamide analog (CAS 1396710-11-4), cyclopropanecarboxamide analog (CAS 1351645-06-1), and 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{...}acetamide analog each present different steric, electronic, and hydrogen-bonding profiles at this critical vector . In the context of the PI3K inhibitor patent where thiophene and furan are treated as alternative ring systems, the availability of both variants enables direct SAR pairwise comparisons [1]. No other commercial source offers a thiophene-3-carboxamide-substituted variant of this scaffold, making the target compound the sole chemical tool for interrogating the contribution of the sulfur-containing heterocycle to target binding and selectivity.

Chemical diversity SAR exploration Scaffold hopping

Polypharmacology Potential: Concurrent CCR4, SYK, and Kinase Targeting from a Single Scaffold

The target compound's scaffold merges pharmacophores independently associated with three distinct target classes: CCR4 antagonism (pyrimidin-2-yl-piperazine) [1], SYK inhibition (oxazole-pyrimidine-piperazine) [2], and kinase inhibition (thiophene-3-carboxamide) [3]. This polypharmacological potential is not shared by comparator compounds that lack one or more of these pharmacophoric elements. For instance, the cyclopropanecarboxamide analog lacks the aromatic thiophene fragment associated with VEGFR-2/EGFR activity, while the furan analog's oxygen heteroatom may engage in different hydrogen-bonding networks within kinase ATP pockets [3]. The convergence of these pharmacophores in a single, commercially available entity makes the compound a unique tool for exploring CCR4–SYK–kinase signaling crosstalk in immunological and oncological contexts.

Polypharmacology Multi-target drug design Chemokine-kinase crosstalk

Best-Fit Research and Industrial Application Scenarios for N-(4-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide


Kinase Inhibitor Probe Design and SYK/CCR4 Target Validation Studies

The compound serves as a chemical probe for investigating SYK kinase inhibition and CCR4 antagonism, two targets with therapeutic relevance in autoimmune and allergic diseases. Researchers can use this compound in in vitro kinase activity assays (SYK inhibition, expected IC₅₀ <500 nM based on patent class data) [1] and in CCR4 functional assays (calcium flux or chemotaxis) to validate target engagement [2]. The thiophene-3-carboxamide terminus additionally enables VEGFR-2 or EGFR kinase profiling, making the compound suitable for multi-kinase selectivity panels [3].

Structure–Activity Relationship (SAR) Studies Comparing Thiophene vs. Furan Bioisosteres

The availability of both the thiophene-3-carboxamide (target) and furan-2-carboxamide (CAS 1396710-11-4) analogs enables head-to-head SAR comparisons probing the effect of the terminal heterocycle on potency, selectivity, and ADME properties [1]. The ~0.5 logP unit difference between thiophene and furan parent rings predicts measurable differences in cellular permeability and metabolic stability [2]. Such pairwise comparisons are essential for scaffold optimization programs targeting PI3K, where thiophene and furan are explicitly considered alternative ring systems [3].

Polypharmacology Profiling in Immuno-Oncology Research

Given the convergence of CCR4, SYK, and kinase pharmacophores in a single molecule, this compound is uniquely suited for polypharmacology studies exploring the crosstalk between chemokine signaling and kinase pathways in tumor microenvironments and inflammatory diseases [1][2]. The compound can be included in broad-panel kinase selectivity screens and chemokine receptor profiling assays, generating data that can inform multi-target drug design strategies [3].

Chemical Biology Tool for NF-κB Pathway Investigation

Oxazine- and piperazine-linked pyrimidines have been reported as inhibitors of NF-κB, a transcription factor central to inflammation and cancer [1]. The target compound's oxazole-piperazine-pyrimidine scaffold shares structural features with these NF-κB inhibitors, and its thiophene-3-carboxamide fragment adds kinase inhibitory potential. This dual functionality makes it a candidate for dissecting NF-κB–kinase signaling crosstalk in breast cancer (MCF-7) and other cell models where NF-κB inhibition has demonstrated antiproliferative effects [1].

Quote Request

Request a Quote for N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.